Prop-2-en-1-yl 2-hydroxyprop-2-enoate
Description
Prop-2-en-1-yl 2-hydroxyprop-2-enoate is an α-hydroxy acrylate ester featuring a propenyl (allyl) group as the ester substituent. Its molecular formula is C₆H₈O₃ (molecular weight: 128.13 g/mol). The compound combines a reactive allyl group with a conjugated α-hydroxy acrylate system, making it a candidate for polymerization and crosslinking applications. Its structure is characterized by two unsaturated bonds: one in the allyl group and another in the acrylate moiety, which contribute to its high reactivity .
Properties
CAS No. |
91148-00-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3,7H,1-2,4H2 |
InChI Key |
UMMUONBDADURSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-hydroxyprop-2-enoate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of prop-2-en-1-ol with 2-hydroxyprop-2-enoic acid under microwave irradiation. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a green and efficient method for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-hydroxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Prop-2-en-1-yl 2-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-hydroxyprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Molecular docking studies have shown that it has a high affinity for enzymes such as cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels .
Comparison with Similar Compounds
Ethyl 2-hydroxyprop-2-enoate
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.11 g/mol
- Functional Groups : Ethyl ester, α-hydroxy acrylate.
- Key Properties :
- Higher volatility compared to allyl esters due to the smaller ethyl group.
- Reduced reactivity in polymerization due to the absence of an allyl group.
- Applications : Primarily used as an intermediate in organic synthesis and specialty chemical production .
2-Hydroxyethyl 2-methylprop-2-enoate (Hydroxyethyl Methacrylate)
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Functional Groups : Hydroxyethyl ester, methacrylate.
- Key Properties :
- Enhanced hydrophilicity due to the hydroxyl group, enabling use in hydrogels and coatings.
- The methyl group on the methacrylate backbone increases steric hindrance, slowing polymerization kinetics compared to unsubstituted acrylates.
- Applications : Widely employed in biomedical polymers and adhesives .
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide
- Molecular Formula: C₁₅H₁₅NO₂S
- Molecular Weight : 273.35 g/mol
- Functional Groups : Allyl group, sulfonamide.
- Key Properties: The allyl group enhances bioactivity and solubility in hydrophobic environments.
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
Reactivity and Polymerization
- The allyl group in this compound facilitates radical-initiated polymerization, making it suitable for creating crosslinked networks in resins and adhesives. In contrast, ethyl and hydroxyethyl esters exhibit slower polymerization rates due to less reactive substituents .
Toxicity and Handling
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